Cyclopropyl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone
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Overview
Description
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a cyclopropyl group attached to a dibenzoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the cyclopropyl group or the dibenzoazepine core.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the aromatic rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)carboxylic acid, while reduction could produce cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanol.
Scientific Research Applications
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent, particularly in the modulation of neurotransmitter systems.
Mechanism of Action
The mechanism of action of cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine: A precursor and structural analog with similar core structure but lacking the cyclopropyl group.
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)carboxylic acid: An oxidized derivative with a carboxylic acid functional group.
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanol: A reduced derivative with a hydroxyl group.
Uniqueness
Cyclopropyl(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H17NO |
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Molecular Weight |
263.3 g/mol |
IUPAC Name |
cyclopropyl(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone |
InChI |
InChI=1S/C18H17NO/c20-18(15-11-12-15)19-16-7-3-1-5-13(16)9-10-14-6-2-4-8-17(14)19/h1-8,15H,9-12H2 |
InChI Key |
NHRKOUNXZIHDFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Origin of Product |
United States |
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